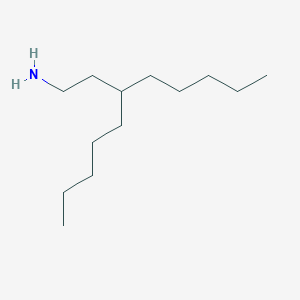
3-Pentyloctan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyloctan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long carbon chain, making it a higher amine with significant hydrophobic properties. Its structure consists of a pentyl group attached to an octyl chain, ending with an amine group (-NH2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyloctan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.
Nucleophilic Substitution: This method involves the substitution of a halogen in an alkyl halide with an amine group using ammonia or an amine as the nucleophile.
Hydrogenation of Nitriles: This involves the reduction of nitriles to primary amines using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyloctan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over a palladium catalyst.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, and amides.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
3-Pentyloctan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Pentyloctan-1-amine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentyloctan-1-amine: can be compared with other long-chain amines such as and .
Uniqueness: The unique aspect of this compound lies in its specific carbon chain length, which imparts distinct hydrophobic properties and influences its reactivity and applications.
List of Similar Compounds
- 3-Pentyldecan-1-amine
- 3-Pentyldodecan-1-amine
- This compound
Propiedades
Fórmula molecular |
C13H29N |
|---|---|
Peso molecular |
199.38 g/mol |
Nombre IUPAC |
3-pentyloctan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13H,3-12,14H2,1-2H3 |
Clave InChI |
AEDZIVGLWKYFOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


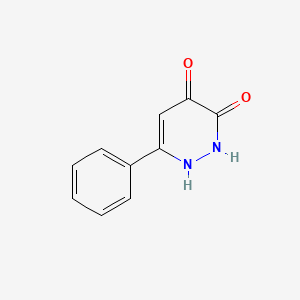

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
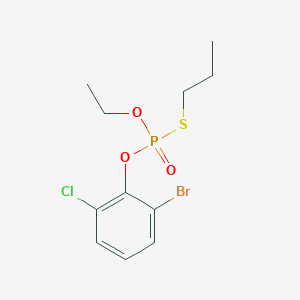
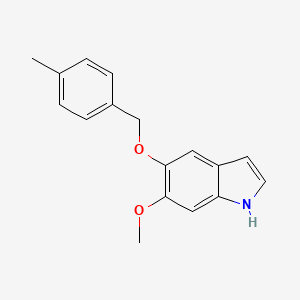


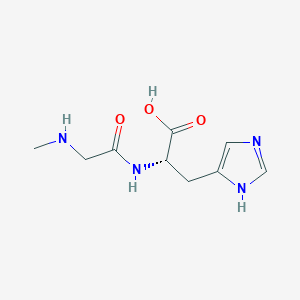
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
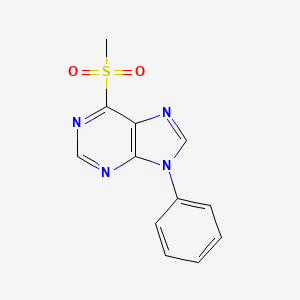
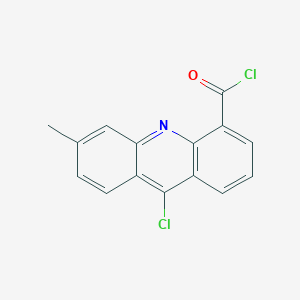
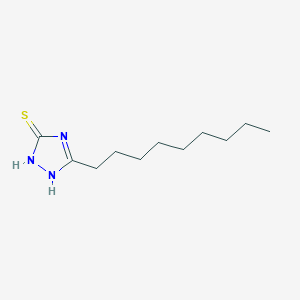
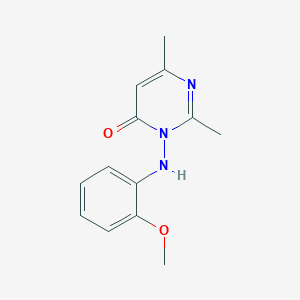
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
